molecular formula C16H13BrS2 B8091296 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene

Cat. No.: B8091296
M. Wt: 349.3 g/mol
InChI Key: RBQAZGMJCBXLBT-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene is an organic compound characterized by its unique molecular structure, featuring a bithiophene core with a 5-bromo-2-methylbenzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene typically involves the following steps:

  • Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination to introduce the bromo group at the 5-position.

  • Thiophene Formation: The brominated compound is then reacted with thiophene derivatives under specific conditions to form the bithiophene structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bithiophene core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and materials science.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound features a similar structure but with a fluorophenyl group instead of a methyl group.

  • 2-Bromo-5-methylbenzoic acid: Another related compound with a bromo group and a methyl group, but with a different functional group.

Uniqueness: 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene stands out due to its bithiophene core, which provides unique electronic and structural properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]-5-thiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrS2/c1-11-4-5-13(17)9-12(11)10-14-6-7-16(19-14)15-3-2-8-18-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQAZGMJCBXLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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